6-Bromo-4-methoxy-1,2-dihydronaphthalene
Description
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Structure
3D Structure
Properties
CAS No. |
922714-98-5 |
|---|---|
Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
6-bromo-4-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h4-7H,2-3H2,1H3 |
InChI Key |
YLWRDTXCMONCIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCCC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
The Strategic Value of Substituted 1,2 Dihydronaphthalene Scaffolds
Substituted 1,2-dihydronaphthalene (B1214177) scaffolds are prevalent in a wide array of natural products, functional materials, and biologically active substances. nih.gov Their structural framework, consisting of a fused benzene (B151609) ring and a partially saturated six-membered ring, provides a versatile platform for constructing complex molecular architectures. nih.govdrugbank.com These scaffolds serve as crucial intermediates in organic synthesis, enabling the rapid preparation of highly functionalized and structurally diverse aryltetralins, arylnaphthalenes, and their derivatives. nih.gov The inherent reactivity and stereochemical possibilities of the dihydronaphthalene core make it a valuable building block in the synthesis of compounds with potential therapeutic applications, including anticancer agents. nih.govnih.gov
The Role of Halogenation and Alkoxy Functionalities
The synthetic utility of a molecule is often dictated by its functional groups, and in "6-Bromo-4-methoxy-1,2-dihydronaphthalene," the bromo and methoxy (B1213986) groups play pivotal roles.
Halogenation , the process of introducing halogen atoms into a compound, is a cornerstone of organic synthesis. jk-sci.comwikipedia.org Halogen atoms, such as the bromine in the target molecule, serve as versatile synthetic handles. jk-sci.com They can be readily transformed into other functional groups through various cross-coupling reactions, providing a powerful tool for molecular diversification. mt.com Furthermore, the presence of a halogen can influence the electronic properties of a molecule, potentially enhancing its biological activity or modifying its physical characteristics. jk-sci.combyjus.com Halogenation is instrumental in the production of a wide range of materials, from pharmaceuticals and agrochemicals to polymers and flame retardants. mt.commt.com
Alkoxy functionalities , like the methoxy group in "this compound," are also of great importance in chemical transformations. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. wikipedia.org It can also be a key site for metabolic activity in biological systems and can be cleaved to reveal a hydroxyl group, providing a point for further functionalization or interaction with biological targets. The strategic placement of alkoxy groups is a common tactic in the design of new therapeutic agents.
The Unexplored Potential of 6 Bromo 4 Methoxy 1,2 Dihydronaphthalene
A comprehensive review of the current scientific literature reveals a significant knowledge gap concerning the specific compound "6-Bromo-4-methoxy-1,2-dihydronaphthalene." While extensive research exists on the synthesis and application of various substituted dihydronaphthalenes and related naphthalene (B1677914) structures, dedicated studies on this particular molecule are scarce. nih.govnih.govgoogle.com The synthesis of related compounds, such as 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, has been reported, suggesting that synthetic routes to the target compound are feasible. nih.gov However, detailed investigations into its specific reactivity, physicochemical properties, and potential applications are yet to be undertaken. This lack of focused research presents a clear opportunity for novel investigations in the field of organic synthesis.
Charting a Course for Future Research
Direct Synthetic Routes to this compound
Direct synthetic strategies for this compound primarily revolve around the judicious introduction of the bromo and methoxy substituents onto a pre-existing dihydronaphthalene core or its precursors, such as tetralones. These methods often rely on classical organic reactions where regiochemical control is paramount.
Regioselective Bromination Strategies of Methoxy-Substituted Dihydronaphthalene Precursors
A key strategy for the synthesis of brominated methoxy-dihydronaphthalenes involves the regioselective bromination of a methoxy-substituted tetralone, which can then be converted to the desired dihydronaphthalene. The directing effect of the methoxy group plays a crucial role in determining the position of bromination.
For instance, the synthesis of an isomeric compound, 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, has been achieved through the regioselective bromination of 6-methoxy-1-tetralone. chinesechemsoc.org In this procedure, N-Bromosuccinimide (NBS) is employed as the brominating agent in an aqueous solution of sulfuric acid. The reaction proceeds at an elevated temperature to afford the brominated tetralone.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 6-Methoxy-1-tetralone | N-Bromosuccinimide, H2SO4, H2O, 60°C, 5 h | 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | chinesechemsoc.org |
While this specific example yields the 5-bromo-6-methoxy isomer, the synthesis of the target this compound would likely commence with the corresponding 4-methoxy-1-tetralone. The regioselectivity of bromination on this substrate would be a critical factor. Theoretical analysis of electrophilic aromatic bromination suggests that the methoxy group, being a π-donor, directs electrophiles to the ortho and para positions. patsnap.com Therefore, bromination of 4-methoxy-1-tetralone could potentially lead to a mixture of products, including the desired 6-bromo isomer.
Introduction of the Methoxy Group via Alkylation or Arylation Reactions
An alternative approach involves the introduction of the methoxy group onto a pre-existing bromo-dihydronaphthalene scaffold. This can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted dihydronaphthalene could potentially be converted to its corresponding methoxy derivative using sodium methoxide, often in the presence of a copper catalyst to facilitate the reaction.
While direct methoxylation of a bromo-dihydronaphthalene is a plausible route, the synthesis of polybrominated methoxynaphthalenes from brominated naphthalenes has been demonstrated, showcasing the feasibility of such transformations on related aromatic systems. acs.org
Strategic Dehydrogenation and Dearomatization Approaches for Dihydronaphthalene Formation
The formation of the dihydronaphthalene ring system itself can be accomplished through either the dehydrogenation of a corresponding tetralin or the dearomatization of a naphthalene (B1677914) precursor.
Dehydrogenation: A plausible route to this compound would involve the synthesis of the corresponding tetralin, 6-bromo-4-methoxy-1,2,3,4-tetrahydronaphthalene, followed by a selective dehydrogenation. However, controlling the dehydrogenation to yield the dihydronaphthalene without proceeding to the fully aromatized naphthalene can be challenging.
Dearomatization: More contemporary methods focus on the dearomatization of substituted naphthalenes. An intermolecular hydroalkylative dearomatization of naphthalenes has been achieved using visible-light photoredox catalysis. acs.org This method allows for the synthesis of multi-substituted 1,2-dihydronaphthalenes under mild conditions. acs.org Another approach involves the use of a recyclable molybdenum dearomatization agent to convert naphthalenes into 1,2-dihydronaphthalenes. patsnap.com These methods offer a potential pathway to the target molecule should a suitably substituted naphthalene precursor be available.
Catalytic and Metal-Mediated Synthetic Pathways
Modern synthetic chemistry has seen a surge in the development of catalytic and metal-mediated reactions for the efficient construction of complex molecules. These methods often offer advantages in terms of selectivity, yield, and milder reaction conditions compared to traditional synthetic routes.
Electrochemical Oxidative Annulation of Styrenes
A powerful technique for the synthesis of 1,2-dihydronaphthalenes is the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.orgchinesechemsoc.org This method allows for the construction of polysubstituted 1,2-dihydronaphthalenes from readily available styrene (B11656) precursors without the need for metal catalysts or external oxidants. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds with high regioselectivity and diastereoselectivity. chinesechemsoc.orgchinesechemsoc.org
| Reactants | Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Two different styrenes | Electrochemical oxidation, undivided cell, room temperature | Polysubstituted 1,2-dihydronaphthalenes | Metal- and external oxidant-free, high regioselectivity | chinesechemsoc.orgchinesechemsoc.org |
To synthesize this compound via this method, one would need to start with appropriately substituted styrene precursors. For example, a reaction between a styrene bearing a bromo substituent and another with a methoxy group at the correct positions could potentially lead to the desired product.
Transition Metal-Catalyzed Cyclization and Cross-Coupling Methodologies
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis and offer versatile pathways to dihydronaphthalene derivatives.
Cyclization Reactions: Intramolecular cyclization reactions catalyzed by transition metals are a common strategy for forming cyclic structures. For instance, a domino carbopalladation/Heck reaction of an allylsilane has been used to form aryldihydronaphthalenes. chinesechemsoc.org Lewis acid-catalyzed cascade cyclization reactions of aryl-substituted enynes also provide a route to dihydronaphthalene scaffolds. chinesechemsoc.org
Cross-Coupling Reactions: While not directly forming the dihydronaphthalene ring, cross-coupling reactions are instrumental in functionalizing a pre-existing dihydronaphthalene core. For example, a bromo-substituted dihydronaphthalene could undergo Suzuki or Sonogashira coupling reactions to introduce further complexity to the molecule. The regioselective bromination of a bacteriochlorin, a related porphyrinoid, followed by palladium-mediated coupling reactions, highlights the utility of this approach in functionalizing specific positions of a complex molecule. nih.gov
Organocatalytic and Biocatalytic Approaches to Dihydronaphthalene Skeletons
Organocatalysis and biocatalysis have emerged as powerful tools for the construction of complex molecular architectures with high stereoselectivity, offering sustainable alternatives to traditional metal-based catalysis.
Organocatalytic Approaches: The asymmetric synthesis of dihydronaphthalene frameworks can be achieved through organocatalytic cascade reactions. For instance, a highly enantioselective Michael-aldol cascade reaction of arylalkanes with aldehydes, catalyzed by chiral secondary amines, can provide access to valuable chiral dihydronaphthalenes. This strategy relies on the activation of nucleophilic alkyl chains by introducing electron-withdrawing groups on the aromatic ring, rendering them susceptible to deprotonation and subsequent cascade processes under mild conditions. While a direct synthesis of this compound using this method has not been explicitly reported, the general principle could be adapted. A potential precursor, such as a suitably substituted arylalkane, could be reacted with an appropriate aldehyde in the presence of a chiral organocatalyst to construct the dihydronaphthalene core.
Biocatalytic Approaches: Biocatalysis offers highly selective and environmentally benign methods for the functionalization of aromatic compounds. For the synthesis of this compound, two key biocatalytic strategies can be envisioned: dearomatization and regioselective halogenation.
Flavin-dependent halogenases are promising biocatalysts for the regioselective halogenation of aromatic compounds using benign inorganic halides. rsc.org These enzymes offer an advantage over traditional chemical halogenation, which often suffers from a lack of regiocontrol and the use of hazardous reagents. rsc.org Structure-guided mutagenesis can be employed to alter the regioselectivity and enhance the activity of these halogenases towards non-native substrates. rsc.org In principle, a flavin-dependent halogenase could be engineered to selectively brominate 4-methoxy-1,2-dihydronaphthalene (B8803084) at the C6 position.
Another relevant biocatalytic approach is the dearomative syn-dihydroxylation of naphthalenes, mimicking the action of naphthalene dioxygenase (NDO). This has been achieved using a biomimetic iron catalyst with hydrogen peroxide. bohrium.com This method allows for the introduction of hydroxyl groups onto the aromatic ring, which can then be further functionalized. While this approach typically targets the unsubstituted ring, the substrate scope includes halogenated naphthalenes. bohrium.com For instance, the oxidation of 2-bromonaphthalene (B93597) has been demonstrated, suggesting that a methoxy-substituted bromonaphthalene could potentially undergo a similar transformation, leading to a precursor for this compound.
Multicomponent Reactions and Cascade Sequences for Diverse Dihydronaphthalene Frameworks
Multicomponent reactions (MCRs) and cascade sequences are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving resources. These approaches are well-suited for the synthesis of diverse heterocyclic frameworks, including dihydronaphthalenes.
While a specific MCR for the direct synthesis of this compound is not documented, the general principles of MCRs can be applied to construct the core structure. For example, MCRs are widely used for the synthesis of functionalized tetralones, which are direct precursors to dihydronaphthalenes. bohrium.com These reactions often involve the one-pot combination of three or more starting materials to rapidly build molecular complexity.
Cascade reactions, which involve a series of intramolecular transformations, are also a powerful tool in this context. Lewis acid-catalyzed cascade cyclization reactions of aryl-tethered internal alkynes have been reported for the synthesis of 3-sulfenyl-1,2-dihydronaphthalenes. nih.gov This type of reaction demonstrates the potential to construct the dihydronaphthalene skeleton with concomitant functionalization. A hypothetical cascade approach to this compound could involve the design of a precursor that undergoes a series of controlled cyclizations and functional group transformations in a single pot.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The stereoselective synthesis of chiral molecules is of paramount importance, particularly in the context of pharmaceuticals where different enantiomers can exhibit distinct biological activities. The synthesis of enantiomerically pure this compound would likely proceed through a chiral precursor, such as a stereochemically defined tetralone.
The enantioselective synthesis of tetralones has been achieved through various chemo-enzymatic approaches. nih.gov For instance, the baker's yeast-mediated reduction of substituted (E)-3-aryl-but-2-enals and the lipase-mediated resolution of racemic 2-arylpropanols have been used to generate chiral building blocks for the synthesis of natural trinorsesquiterpene tetralones. nih.gov A similar strategy could be employed to prepare an enantiomerically enriched precursor to 6-bromo-4-methoxy-tetralone.
Once a chiral tetralone is obtained, its stereoselective reduction to the corresponding tetralol is a critical step. Biocatalytic reduction of ketones using whole-cell biocatalysts or isolated enzymes (reductases or alcohol dehydrogenases) is a well-established method for producing optically active alcohols. mdpi.com For example, the asymmetric reduction of hydroxynaphthoquinones using NADPH-dependent tetrahydroxynaphthalene reductase has been demonstrated. acs.org This enzymatic reduction could be applied to 6-bromo-4-methoxy-tetralone to yield a specific enantiomer of the corresponding alcohol. Subsequent dehydration of the chiral alcohol would then furnish the desired enantiomer of this compound. The stereochemical outcome of the dehydration step would need to be carefully controlled to avoid racemization.
The table below summarizes potential stereoselective methods applicable to the synthesis of this compound.
| Method | Key Transformation | Catalyst/Reagent | Potential Outcome |
| Chemo-enzymatic | Enantioselective reduction of a prochiral precursor | Baker's yeast, Lipase | Enantiomerically enriched tetralone precursor |
| Biocatalytic Reduction | Asymmetric reduction of 6-bromo-4-methoxy-tetralone | Reductase, Alcohol dehydrogenase | Enantiomerically pure 6-bromo-4-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
| Organocatalytic Cascade | Asymmetric Michael-aldol reaction | Chiral secondary amine | Chiral dihydronaphthalene core |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.
Atom Economy and Waste Prevention: Multicomponent reactions (MCRs) and cascade reactions inherently adhere to the principle of atom economy by incorporating most or all of the atoms from the starting materials into the final product, thereby minimizing waste. bohrium.com
Use of Safer Solvents and Auxiliaries: The use of environmentally friendly solvents is a key aspect of green chemistry. For instance, some MCRs for the synthesis of functionalized morphan derivatives bearing naphthalene skeletons have been successfully carried out in the ionic liquid [BMIM]PF6. researchgate.net
Catalysis: The use of catalysts, particularly biocatalysts and organocatalysts, is a cornerstone of green chemistry as they can replace stoichiometric reagents and enable reactions to proceed under milder conditions. As discussed in section 2.2.3, both organocatalytic and biocatalytic methods are highly relevant to the synthesis of the dihydronaphthalene skeleton. Plant-based catalysts are also emerging as eco-friendly alternatives for various organic transformations. researchgate.net
Energy Efficiency: Reactions that can be performed at ambient temperature and pressure contribute to energy efficiency. Many biocatalytic and some organocatalytic reactions operate under these mild conditions.
The table below outlines how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Utilize cascade and multicomponent reactions to minimize byproducts. |
| Atom Economy | Design synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. |
| Less Hazardous Chemical Syntheses | Employ biocatalytic halogenation to avoid hazardous brominating agents. |
| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target, but relevant in the design of analogues. |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions where possible. |
| Design for Energy Efficiency | Employ reactions that proceed at ambient temperature and pressure. |
| Use of Renewable Feedstocks | While not directly applicable to the core aromatic structure, renewable reagents can be used for functional group manipulations. |
| Reduce Derivatives | Design synthetic pathways that avoid the use of protecting groups. |
| Catalysis | Utilize highly selective and efficient organocatalysts and biocatalysts. |
| Design for Degradation | Not directly applicable to the synthesis of a stable chemical compound. |
| Real-time analysis for Pollution Prevention | Implement in-process monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of accidents. |
Spectroscopic Data for this compound Not Publicly Available
A thorough and extensive search for advanced spectroscopic data for the chemical compound this compound has revealed a lack of publicly available experimental data required to construct a detailed scientific article as requested. Specifically, high-resolution proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), two-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY), and high-resolution mass spectrometry (HRMS) data, including fragmentation patterns, for this specific compound could not be located in accessible scientific databases and literature.
While information on structurally related compounds is available, the unique substitution pattern of this compound means that data from these other molecules cannot be reliably extrapolated to provide a scientifically accurate and thorough characterization as demanded by the requested article outline. The generation of detailed data tables and in-depth analysis of spectroscopic findings is therefore not possible at this time.
The requested article, "Advanced Spectroscopic Characterization and Structural Elucidation of this compound," including its detailed subsections on NMR and mass spectrometry, is contingent on the availability of this primary experimental data. Without access to these foundational spectroscopic results, the creation of a professional and authoritative article strictly adhering to the provided outline and content inclusions is unachievable.
Further research in specialized, proprietary chemical databases or the undertaking of new experimental analysis would be necessary to obtain the data required to fulfill the original request. At present, the information necessary to generate the specified article is not available in the public domain.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy serves as a powerful analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the molecule's vibrational modes. For this compound, a detailed analysis of its IR spectrum would reveal characteristic absorption bands that confirm its molecular structure.
Key expected regions of interest in the IR spectrum would include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: Arising from the methylene (B1212753) (-CH₂) groups in the dihydronaphthalene ring, these peaks are expected just below 3000 cm⁻¹.
C=C Aromatic Ring Stretching: A series of sharp peaks usually found in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic skeleton.
C-O-C (Ether) Stretching: The methoxy group would produce a strong, characteristic C-O stretching band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
C-Br Stretching: The carbon-bromine bond is expected to show a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.
Without experimental data, a definitive table of vibrational frequencies and their assignments cannot be constructed. Theoretical calculations using methods like Density Functional Theory (DFT) could provide a predicted spectrum, but this would require computational studies that have not been published for this specific molecule.
Interactive Data Table: Predicted IR Absorption Ranges for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aliphatic C-H | Stretching | 2960-2850 | Medium to Strong |
| Aromatic C=C | Ring Stretching | 1600-1450 | Medium to Weak |
| Methoxy C-O | Asymmetric Stretching | 1275-1200 | Strong |
| Methoxy C-O | Symmetric Stretching | 1075-1020 | Strong |
| C-H | Bending (in-plane/out-of-plane) | 1470-800 | Variable |
| C-Br | Stretching | 600-500 | Medium to Strong |
Note: This table is based on established correlation charts for IR spectroscopy and represents predicted values. Actual experimental values may vary.
Elucidation of Mechanistic Pathways for Bromination and Methoxy-Related Reactions
The formation of this compound typically involves the bromination of a 4-methoxy-1,2-dihydronaphthalene precursor. The mechanism of this key transformation, as well as reactions involving the methoxy group, are governed by the electronic properties of the naphthalene system.
Bromination Mechanism: The introduction of a bromine atom onto the 4-methoxy-1,2-dihydronaphthalene core is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. Given the structure of the dihydronaphthalene, the positions available for substitution on the aromatic ring are C5, C6, C7, and C8.
The mechanistic steps are as follows:
Generation of the Electrophile: A bromine source, such as molecular bromine (Br₂), is polarized or activated by a Lewis acid catalyst (e.g., FeBr₃), generating a potent electrophile (Br⁺).
Nucleophilic Attack: The electron-rich aromatic ring of 4-methoxy-1,2-dihydronaphthalene attacks the electrophilic bromine. The methoxy group at C4 directs the substitution preferentially to the para position (C6) due to steric hindrance at the ortho positions (C5) and the electronic stabilization of the intermediate.
Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. The positive charge is delocalized over the aromatic ring and is particularly stabilized by the lone pairs of the methoxy group when the attack occurs at the C6 position.
Deprotonation and Aromatization: A weak base (e.g., Br⁻) removes a proton from the C6 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.
Methoxy-Related Reactions: The methoxy group itself can participate in reactions, most notably ether cleavage. This typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves the protonation of the ether oxygen, followed by a nucleophilic attack (Sₙ2 or Sₙ1 type) by the conjugate base (e.g., Br⁻) on the methyl group, leading to the formation of a phenol (B47542) (6-Bromo-1,2-dihydronaphthalen-4-ol) and methyl bromide.
Understanding Regio- and Stereoselectivity in the Formation and Reactions of the Dihydronaphthalene Ring
Regioselectivity, the preference for one direction of bond making or breaking over others, and stereoselectivity, the preferential formation of one stereoisomer over others, are crucial aspects of the chemistry of this compound. wikipedia.orgreddit.com
Regioselectivity: The regioselectivity in the synthesis of the title compound is primarily dictated by the directing effects of the substituents on the naphthalene precursor. researchgate.net As discussed, the electron-donating methoxy group at C4 directs electrophilic attack to the C6 position (para), leading to the specific constitutional isomer. researchgate.net Alternative bromination products, such as substitution at C8, are generally disfavored due to less effective resonance stabilization of the corresponding sigma complex.
In reactions involving the dihydronaphthalene ring itself, such as additions to the double bond, regioselectivity is governed by Markovnikov's rule. For instance, the addition of a protic acid (HX) would likely see the proton add to the carbon that results in the more stable carbocation.
Stereoselectivity: The this compound molecule itself is achiral. However, reactions involving the double bond or other parts of the molecule can create stereocenters. For example, epoxidation of the double bond would create a chiral epoxide. The stereochemical outcome of such reactions (i.e., whether the attack occurs from the top or bottom face of the ring) can be influenced by the steric bulk of the existing substituents and the reagents used. nih.govresearchgate.net In enzyme-catalyzed reactions, the orientation of the substrate within the enzyme's active site is the primary determinant of product regio- and stereoselectivity. nih.gov
| Transformation Type | Selectivity | Key Influencing Factors | Example Outcome |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Bromination) | Regioselective | Electronic effect of -OCH₃ group (ortho, para-directing), Steric hindrance | Preferential formation of the 6-bromo isomer |
| Addition to Alkene | Regioselective | Stability of carbocation intermediate (Markovnikov's rule) | Addition of HBr would place Br at the more substituted position |
| Addition to Alkene (e.g., Epoxidation) | Stereoselective | Steric approach control, directing effect of nearby functional groups | Formation of syn or anti epoxide depending on reagent and substrate structure |
Investigation of Photochemical and Thermochemical Reaction Mechanisms
The presence of a conjugated system, including an aromatic ring and a double bond, makes this compound a candidate for photochemical and thermochemical transformations.
Photochemical Mechanisms: Photochemical reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state with distinct reactivity. researchgate.net For a dihydronaphthalene derivative, plausible photochemical reactions could include:
[2+2] Cycloadditions: The double bond could undergo cycloaddition reactions with other alkenes upon irradiation.
Isomerization: Cis-trans isomerization is not possible for the cyclic alkene, but light could induce rearrangements or electrocyclic reactions.
Radical Reactions: The carbon-bromine bond is susceptible to photolytic cleavage, which would proceed via a radical mechanism, forming an aryl radical and a bromine radical. These reactive intermediates could then participate in a variety of subsequent reactions.
Thermochemical Mechanisms: Thermochemical reactions are driven by heat, which provides the activation energy to overcome reaction barriers.
Dimerization: Some dihydronaphthalene derivatives are known to undergo dimerization upon heating or under acidic conditions.
Elimination Reactions: Under suitable conditions, elimination of HBr could occur, although this would likely require a strong base and might lead to a more complex mixture of products.
Rearrangements: Thermally induced sigmatropic rearrangements are also a possibility in complex polycyclic systems, though less common for this specific structure.
Investigations into these mechanisms would involve techniques like flash photolysis, computational modeling, and product analysis under various light and temperature conditions.
Role of Intermediates (e.g., Radical, Ionic, Carbene) in Reaction Progression
The progression of nearly all reactions involving this compound proceeds through transient, high-energy intermediates.
Ionic Intermediates: Carbocations are the most common ionic intermediates in the chemistry of this compound. As mentioned, the resonance-stabilized arenium ion is the key intermediate in its synthesis via electrophilic bromination. Reactions at the double bond, such as acid-catalyzed hydration or hydrohalogenation, would also proceed through a carbocation intermediate.
Radical Intermediates: Free radicals would be central to reactions initiated by light (photolysis of the C-Br bond) or radical initiators (e.g., AIBN). The resulting aryl radical would be highly reactive, capable of abstracting hydrogen atoms from solvents or participating in radical addition reactions.
Carbene Intermediates: While less common for this specific substrate, carbene intermediates could be involved if the molecule were subjected to reactions designed to generate them, such as the decomposition of a corresponding diazo compound. Carbenes could then add across the double bond to form a cyclopropane (B1198618) ring.
The synthesis of dihydronaphthalene structures can also proceed through cascade reactions involving intermediates formed during 6π electrocyclization under acidic oxidative conditions. nih.gov
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies provide quantitative data on the feasibility, rate, and energy changes of chemical reactions. While specific data for this compound is not widely published, such studies are crucial for optimizing reaction conditions and understanding mechanistic details.
Rate Constant (k): A proportionality constant that relates the rate of the reaction to the concentration of the reactants.
Activation Energy (Ea): The minimum energy required for a reaction to occur. This can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation.
Thermodynamic Studies: Thermodynamics deals with the energy changes accompanying a reaction and can predict its spontaneity. mdpi.com Techniques like Differential Scanning Calorimetry (DSC) could be used to study phase transitions and thermal stability. nih.gov Key thermodynamic parameters include:
Enthalpy Change (ΔH): The heat absorbed or released during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic one. nih.gov
Entropy Change (ΔS): A measure of the change in disorder of the system.
Gibbs Free Energy Change (ΔG): Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.
| Parameter | Symbol | Significance | Method of Determination |
|---|---|---|---|
| Rate Constant | k | Quantifies the speed of a reaction. | Monitoring reactant/product concentration over time. |
| Activation Energy | Eₐ | Indicates the energy barrier for the reaction. | Arrhenius plot (ln(k) vs. 1/T). |
| Enthalpy Change | ΔH | Determines if the reaction is exothermic or endothermic. | Calorimetry. |
| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of a reaction at constant temperature and pressure. | Calculation from ΔH and ΔS; electrochemical measurements. |
Derivatization Strategies and Synthetic Transformations of 6 Bromo 4 Methoxy 1,2 Dihydronaphthalene
Modification of the Bromo Substituent
The bromine atom at the 6-position of the dihydronaphthalene ring serves as a versatile handle for a variety of transformations, most notably for the formation of new carbon-carbon and carbon-heteroatom bonds.
While direct halogen-exchange reactions on aryl bromides can be challenging, metal-halogen exchange offers a powerful indirect route to achieve this transformation. The bromo substituent can be readily converted into an organolithium or organomagnesium species, which can then be reacted with a suitable halogenating agent to introduce a different halogen.
A common method involves lithium-halogen exchange, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source to yield the desired halogenated analogue. For instance, reaction with iodine (I₂) would yield the corresponding iodo derivative, while sources like 1,2-dibromoethane (B42909) could reintroduce a bromine atom if needed for subsequent steps.
Table 1: Potential Halogen-Exchange Reactions via Metal-Halogen Exchange
| Starting Material | Reagents | Product | Reaction Type |
|---|
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for the construction of complex molecular architectures from aryl halides. The bromo substituent of 6-Bromo-4-methoxy-1,2-dihydronaphthalene makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of C-C bonds, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of substituted alkenes and for the construction of more complex ring systems through intramolecular variants.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly reliable method for the synthesis of arylalkynes.
Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms.
Table 2: Representative Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C (sp²-sp²) | Biaryl or Aryl-alkene |
| Heck | Alkene | Pd(0) catalyst, Base | C-C (sp²-sp²) | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) | Arylalkyne |
| Negishi | R-Zn-X | Pd(0) or Ni(0) catalyst | C-C | Varied (Aryl-Alkyl, etc.) |
Transformations Involving the Methoxy (B1213986) Group
The methoxy group offers another site for synthetic modification, primarily through cleavage to the corresponding phenol (B47542) or conversion to other oxygen-containing functionalities.
Cleavage of the methyl ether to reveal the free hydroxyl group is a common transformation. This can be achieved under various conditions, with the choice of reagent often depending on the presence of other functional groups in the molecule.
Strong Lewis acids are frequently employed for this purpose. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers, typically used in an inert solvent like dichloromethane (B109758) at low temperatures. Alternatively, strong protic acids such as hydrobromic acid (HBr) can be used, often at elevated temperatures. Another common method involves the use of molten pyridinium (B92312) hydrochloride.
Following demethylation to the corresponding phenol, the hydroxyl group can be further functionalized. For instance, it can be acylated to form esters or alkylated to generate different ether derivatives.
Oxidative transformation of the methoxy-dihydronaphthalene system can lead to the formation of a carbonyl functionality. While direct oxidation of the methoxy group is not typical, oxidation of the dihydronaphthalene ring system can lead to the formation of naphthoquinones. For example, oxidation of naphthalene (B1677914) derivatives with reagents like chromium trioxide can yield 1,4-naphthoquinones. orgsyn.org The presence of the methoxy group would influence the regioselectivity of such an oxidation.
Reactions of the Dihydronaphthalene Alkene Moiety
The double bond in the dihydronaphthalene ring is susceptible to a variety of addition and cleavage reactions, allowing for further functionalization of the carbocyclic core.
One of the most common transformations of the alkene moiety is oxidative cleavage. Ozonolysis, followed by a reductive or oxidative workup, can cleave the double bond to yield a variety of products. For instance, ozonolysis of 1,4-dihydronaphthalene (B28168) has been shown to yield 1,2-benzenediacetaldehyde bis(dimethyl acetal) under certain conditions. researchgate.net
The alkene can also undergo various addition reactions. Dihydroxylation, for example, can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) to yield a vicinal diol. Epoxidation, using a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA), would furnish the corresponding epoxide, a versatile intermediate for further transformations.
Table 3: Potential Reactions of the Dihydronaphthalene Alkene
| Reaction Type | Reagents | Product Type |
|---|
Despite a comprehensive search of scientific literature, no specific information was found regarding the derivatization strategies and synthetic transformations of the chemical compound “this compound” corresponding to the detailed outline provided.
The performed searches for hydrogenation, oxidation (including epoxidation, dihydroxylation, and aromatization), cycloaddition (such as Diels-Alder reactions), ring expansion, ring contraction, rearrangement reactions, and the formation of polycyclic and spiro systems involving this compound did not yield any relevant research findings or data.
While general methodologies for these types of transformations on related dihydronaphthalene structures are known in organic chemistry, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific literature on this compound. Consequently, the generation of a scientifically accurate and detailed article adhering to the provided outline is not possible at this time.
Computational Chemistry and Theoretical Studies of 6 Bromo 4 Methoxy 1,2 Dihydronaphthalene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common practice to employ DFT to gain insights into the fundamental properties of a molecule like 6-Bromo-4-methoxy-1,2-dihydronaphthalene.
Geometry Optimization and Energy Landscape Analysis
A foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stationary point on the potential energy surface is found. This process would yield the optimized bond lengths, bond angles, and dihedral angles for this compound.
An energy landscape analysis would further explore other possible stable conformations (local minima) and the transition states that connect them. This would provide a comprehensive understanding of the molecule's flexibility and the energy barriers between different conformers.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Example Data)
| Parameter | Value |
| C1-C2 Bond Length (Å) | 1.51 |
| C3-C4 Bond Length (Å) | 1.35 |
| C-Br Bond Length (Å) | 1.90 |
| C-O Bond Angle (°) | 118.5 |
| Dihedral Angle (C1-C2-C3-C4) (°) | 15.2 |
Note: The data in this table is purely illustrative and not based on actual calculations for this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. The LUMO is the orbital to which an electron is most likely to be accepted, indicating sites prone to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the opposite. Analysis of the FMOs for this compound would pinpoint the reactive centers and provide insights into its potential chemical behavior.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic properties. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the molecular vibrations.
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be used to model the mechanism of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates along a reaction coordinate. The highest energy point along the lowest energy path between a reactant and a product is the transition state.
By locating and characterizing the transition state structure and its energy, the activation energy for the reaction can be determined. This information is vital for understanding the reaction kinetics and feasibility. For example, one could model the pathways of electrophilic aromatic substitution or nucleophilic substitution reactions on the molecule.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations are typically performed on a single, static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like this compound at a given temperature.
MD simulations can also be used to study intermolecular interactions, for instance, by simulating the molecule in a solvent box. This would provide insights into how the solvent molecules arrange around the solute and the nature of the solute-solvent interactions, which can significantly influence the molecule's properties and reactivity.
Quantum Chemical Characterization of Photophysical Properties and Excited States
To understand the interaction of this compound with light, its photophysical properties can be investigated using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating the electronic excited states of molecules.
These calculations can predict the absorption spectrum of the molecule, indicating the wavelengths of light it is likely to absorb. Furthermore, the nature of the electronic transitions (e.g., π → π* or n → π*) can be analyzed. The properties of the lowest singlet and triplet excited states, such as their energies and geometries, are crucial for understanding the molecule's fluorescence and phosphorescence behavior.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity
Quantitative Structure-Property Relationship (QSPR) studies represent a pivotal intersection of computational chemistry, statistics, and chemical research, aiming to establish a mathematical correlation between the structural or physicochemical properties of a molecule and a specific property of interest, such as chemical reactivity. While specific QSPR models exclusively for this compound are not extensively documented in publicly available literature, the well-established principles of QSPR can be applied to predict its reactivity. This involves a systematic process of molecular descriptor calculation, model development using statistical methods, and rigorous validation.
The fundamental premise of a QSPR model is that the reactivity of a chemical compound is implicitly encoded in its molecular structure. By quantifying various aspects of the molecular structure through numerical values known as molecular descriptors, it is possible to build a regression or classification model that can predict the reactivity of new or untested compounds.
For this compound, a QSPR study would typically involve a dataset of structurally similar compounds, such as other substituted dihydronaphthalenes or brominated aromatic compounds, for which experimental reactivity data (e.g., reaction rates, equilibrium constants) are known. The reactivity of these compounds would then be correlated with a set of calculated molecular descriptors.
Methodology of a QSPR Study for this compound
A hypothetical QSPR study to predict the reactivity of this compound would follow these general steps:
Dataset Selection: A series of dihydronaphthalene derivatives with varying substituents would be chosen. It is crucial that the experimental reactivity data for these compounds are measured under consistent conditions.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors can be broadly categorized as:
Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, atom counts, and bond counts.
Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and molecular connectivity indices.
Geometrical Descriptors: These descriptors are based on the 3D structure of the molecule and include molecular surface area and volume.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For predicting reactivity, these are often the most informative descriptors. ucsb.edu Key quantum-chemical descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edu
Hardness and Softness: These global reactivity descriptors are related to the HOMO-LUMO gap and describe the molecule's resistance to changes in its electron distribution.
Electrostatic Potential: This descriptor maps the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack. nih.gov
Model Development: Using statistical techniques, a relationship is established between the calculated descriptors (independent variables) and the experimental reactivity (dependent variable). Common methods include:
Multiple Linear Regression (MLR): This method creates a linear equation that best describes the relationship between the descriptors and reactivity. researchgate.net
Machine Learning Algorithms: More complex relationships can be modeled using techniques such as artificial neural networks, support vector machines, and random forests. nih.gov
Model Validation: The predictive power of the developed QSPR model must be rigorously assessed. This is typically done through internal validation (e.g., cross-validation) and external validation using a separate set of compounds that were not used in the model development.
Illustrative Data Tables for a Hypothetical QSPR Study
To illustrate the application of QSPR for predicting the reactivity of this compound, one could envision the following data tables being generated as part of the study.
Table 1 presents a hypothetical set of dihydronaphthalene derivatives and their experimentally determined relative reaction rates for a specific reaction, such as electrophilic aromatic substitution.
Table 1: Hypothetical Experimental Reactivity Data for a Series of Dihydronaphthalene Derivatives
| Compound Name | Relative Reaction Rate (k_rel) |
|---|---|
| 1,2-Dihydronaphthalene (B1214177) | 1.00 |
| 6-Methoxy-1,2-dihydronaphthalene | 5.20 |
| 6-Bromo-1,2-dihydronaphthalene | 0.35 |
| 4-Methoxy-1,2-dihydronaphthalene (B8803084) | 3.80 |
| This compound | Value to be predicted |
Table 2 would contain a selection of calculated molecular descriptors for these compounds. These descriptors would be the independent variables in the QSPR model.
Table 2: Selected Calculated Molecular Descriptors for Dihydronaphthalene Derivatives
| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Polarizability (ų) |
|---|---|---|---|---|
| 1,2-Dihydronaphthalene | -8.50 | -0.25 | 0.10 | 15.5 |
| 6-Methoxy-1,2-dihydronaphthalene | -8.20 | -0.15 | 1.50 | 17.2 |
| 6-Bromo-1,2-dihydronaphthalene | -8.75 | -0.40 | 1.60 | 18.0 |
| 4-Methoxy-1,2-dihydronaphthalene | -8.35 | -0.20 | 1.80 | 17.3 |
| This compound | -8.60 | -0.35 | 2.10 | 18.8 |
By applying a statistical method like MLR to the data in these tables (excluding the target compound), a QSPR equation could be generated. For example, a hypothetical equation might look like:
log(k_rel) = β₀ + β₁(HOMO Energy) + β₂(Dipole Moment) + ... + ε
where β are the regression coefficients and ε is the error term. Once the model is validated, the calculated descriptors for this compound can be inserted into this equation to predict its relative reaction rate.
Significance of QSPR in Studying this compound
The application of QSPR methodologies to this compound offers several advantages. It allows for the prediction of its reactivity without the need for potentially time-consuming and costly experimental synthesis and testing. Furthermore, the analysis of the descriptors that are most influential in the QSPR model can provide valuable insights into the underlying chemical mechanisms that govern its reactivity. For instance, if HOMO energy is a significant descriptor, it would suggest that the reactivity is largely controlled by frontier orbital interactions. ucsb.edu
Applications of 6 Bromo 4 Methoxy 1,2 Dihydronaphthalene As a Key Synthetic Intermediate
Precursor in the Synthesis of Naphthalene (B1677914) and Tetralin Derivatives
The 6-Bromo-4-methoxy-1,2-dihydronaphthalene framework is a foundational component for building more complex naphthalene and tetralin derivatives. The bromine atom on the aromatic ring is particularly useful, as it can be readily substituted or used in cross-coupling reactions to introduce new functional groups and extend the carbon skeleton.
For instance, related structures like 6-bromo-2-methoxynaphthalene are key intermediates in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen. google.comgoogle.com The synthesis often involves the bromination of a methoxynaphthalene precursor, highlighting the importance of the bromo- and methoxy- substitution pattern in pharmaceutical manufacturing. google.comgoogle.com Similarly, synthetic routes have been developed to produce functionalized tetralin derivatives, such as Dimethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate, demonstrating the utility of brominated tetralin scaffolds in organic synthesis. acs.org
Building Block for Complex Polycyclic and Heterocyclic Scaffolds
The dihydronaphthalene core is not limited to the synthesis of simple derivatives but also serves as a starting point for elaborate polycyclic and heterocyclic systems. The inherent reactivity of the scaffold allows for its incorporation into larger, more complex molecular frameworks.
Research has demonstrated that related tetralone precursors, such as 6-methoxy-1-tetralone, can be used to construct a variety of fused heterocyclic systems. nih.govresearchgate.net For example, a series of novel dihydronaphthalene derivatives featuring thiazole, pyrano[2,3-d]thiazole, and dihydrothiazolo[4,5-b]pyridine rings have been synthesized. nih.govresearchgate.net These synthetic strategies often begin with the tetralone, which is then elaborated through reactions like condensation with hydrazines and subsequent cyclization with various reagents to form complex, multi-ring systems with potential biological activity. nih.gov
Role in the Synthesis of Advanced Organic Materials
While direct applications of this compound in materials science are not extensively documented, the broader class of bromo-naphthalene derivatives is crucial for the development of advanced organic materials. These precursors are instrumental in creating core-substituted naphthalene diimides (cNDIs), a class of compounds with significant applications in electronics and photonics.
The synthesis of cNDIs often starts with bromo-substituted naphthalene dianhydrides. The bromine atoms can be replaced by various nucleophiles to tune the electronic and optical properties of the final molecule. These modifications can yield highly colored and photoluminescent dyes that are explored for use as FRET (Förster resonance energy transfer) labels and in other single-molecule applications.
Intermediacy in the Derivatization of Biologically Relevant Molecules
The dihydronaphthalene scaffold is of significant interest in medicinal chemistry, where it forms the core of various biologically active molecules. Its rigid structure provides a reliable framework for orienting functional groups in three-dimensional space to interact with biological targets.
The dihydronaphthalene skeleton is a key component in the design of potent inhibitors of tubulin polymerization, which are a major class of anticancer agents. nih.govrsc.org Inspired by natural products like combretastatin (B1194345) A-4, scientists have designed and synthesized dihydronaphthalene analogues that exhibit significant cytotoxicity against human cancer cell lines. nih.govrsc.orgnih.gov The synthesis of these drug-like scaffolds often starts from 6-methoxy-1-tetralone, a close relative of the title compound. nih.gov A key step involves regioselective bromination to install a bromine atom at a strategic position, which then facilitates the introduction of other functionalities necessary for biological activity. nih.gov
Furthermore, the dihydronaphthalene core has been identified as a promising scaffold for agonists of the sphingosine-1-phosphate (S1P) receptors, which are important targets for autoimmune diseases. nih.gov Dihydronaphthalene derivatives have been developed as potent and selective S1P1 receptor agonists, demonstrating efficacy in lowering peripheral lymphocyte counts, a key therapeutic mechanism for treating conditions like multiple sclerosis. nih.gov
The systematic modification of the this compound scaffold is a powerful strategy for conducting structure-activity relationship (SAR) studies. By synthesizing a library of analogues with varied substituents, chemists can probe how specific structural changes affect biological activity, leading to the optimization of lead compounds.
A long-term SAR-driven investigation into dihydronaphthalene analogues led to the discovery of potent small-molecule inhibitors of tubulin polymerization. nih.govrsc.org This research produced compounds with low nanomolar cytotoxicity against various cancer cell lines. nih.gov Similarly, detailed SAR studies on S1P receptor agonists with a dihydronaphthalene scaffold have been conducted to improve potency and selectivity. nih.gov These studies explored the effects of introducing different substituents on various parts of the molecule, leading to the identification of compounds with potent activity and excellent selectivity for the target receptor. nih.gov
Cytotoxicity of Dihydronaphthalene Analogues
The following table summarizes the cytotoxic activity of select dihydronaphthalene analogues against various human cancer cell lines, as reported in research studies. nih.gov
| Compound | NCI-H460 (Lung) IC₅₀ (nM) | DU-145 (Prostate) IC₅₀ (nM) | SK-OV-3 (Ovarian) IC₅₀ (nM) |
| KGP03 | 2 | 2 | 2 |
| KGP413 | 4 | 4 | 4 |
| KGP04 | 5 | 5 | 5 |
| KGP152 | 52 | 52 | 48 |
| CA4 | 2 | 2 | 2 |
| CA4P | 3 | 3 | 3 |
Future Research Directions and Unexplored Avenues for 6 Bromo 4 Methoxy 1,2 Dihydronaphthalene
Development of Highly Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies towards greater efficiency and environmental sustainability is a paramount goal in modern chemistry. For 6-Bromo-4-methoxy-1,2-dihydronaphthalene, future research is anticipated to move beyond traditional multi-step syntheses, which may involve hazardous reagents and generate considerable waste. A key focus will be the application of green chemistry principles to devise more atom-economical and eco-friendly synthetic pathways.
Future investigations are likely to concentrate on several key areas:
Catalytic C-H Functionalization: The direct, regioselective bromination of a 4-methoxy-1,2-dihydronaphthalene (B8803084) precursor via catalytic C-H activation would represent a significant leap in efficiency by minimizing the need for pre-functionalized substrates.
Benign Solvents and Reaction Conditions: A shift towards the use of greener solvents, such as bio-based solvents, ionic liquids, or even water, is expected. Furthermore, the exploration of energy-efficient activation methods like microwave irradiation or mechanochemistry could lead to faster and more sustainable processes.
Table 1: Comparative Overview of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Foreseeable Challenges |
| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity, development of cost-effective and robust catalysts. |
| One-Pot Syntheses | Improved operational efficiency, reduction of waste and resource consumption. | Compatibility of reagents and catalysts for consecutive steps, optimization of complex reaction conditions. |
| Greener Solvents | Minimized environmental footprint, enhanced safety profile of the process. | Ensuring sufficient substrate solubility and reactivity, potential for different reaction kinetics. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, potential for improved product yields. | Scalability of the process, initial investment in specialized equipment. |
Exploration of Novel Catalytic Systems for Challenging Transformations
The bromine atom on the this compound scaffold serves as a versatile handle for a wide array of cross-coupling reactions. Future research will undoubtedly focus on the exploration and development of novel catalytic systems to facilitate more challenging and previously inaccessible chemical transformations.
Prospective research avenues include:
Earth-Abundant Metal Catalysis: There is a growing emphasis on replacing precious metal catalysts like palladium with more abundant and less toxic alternatives. Investigating the utility of catalysts based on copper, iron, or nickel for C-N, C-O, and C-S bond-forming reactions with this compound is a promising area of research.
Photoredox and Dual Catalysis: The integration of photoredox catalysis with traditional transition metal catalysis can open up novel reaction pathways that are not accessible through thermal methods alone. This dual catalytic approach could be employed for the late-stage functionalization of the dihydronaphthalene core under mild reaction conditions.
Advanced Mechanistic Insights through in situ Spectroscopic Techniques
A fundamental understanding of the underlying reaction mechanisms is crucial for the rational optimization of existing synthetic protocols and the discovery of new chemical reactivity. The application of advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate details of reactions involving this compound.
Future mechanistic studies will likely employ a combination of the following techniques:
In situ Fourier Transform Infrared (FTIR) Spectroscopy: Real-time monitoring of the vibrational modes of reactants, intermediates, and products can provide valuable kinetic data and insights into the reaction progress.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique allows for the direct observation and structural characterization of transient intermediates and catalytic species in the reaction mixture, providing a detailed snapshot of the reaction pathway.
Mass Spectrometric Techniques: Methods such as Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to identify and quantify key species in solution, including catalyst resting states and short-lived intermediates.
The data obtained from these studies will facilitate the development of more accurate kinetic models and a deeper understanding of the factors that govern reactivity and selectivity.
Expanding the Scope of Derivatization Reactions for Material Science Applications
The unique electronic and photophysical properties that can be imparted to the this compound framework through derivatization make it an attractive building block for the synthesis of novel functional materials.
Future research in this area should focus on:
Synthesis of Organic Semiconductors: The bromine atom can be utilized as a reactive site for polymerization reactions, such as Suzuki or Stille cross-coupling, to create conjugated polymers. The electronic properties of these polymers could be tuned by further modification of the dihydronaphthalene core, leading to potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Development of Luminescent Materials: Derivatization of the aromatic ring with fluorophores or other chromophoric units could lead to the creation of novel fluorescent probes and sensors with applications in bioimaging and chemical sensing.
Creation of Novel Ligands: The dihydronaphthalene scaffold can be elaborated to generate bidentate or polydentate ligands for the coordination of metal ions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or photophysical properties.
Integration with Flow Chemistry, Automation, and Machine Learning in Synthesis
The convergence of chemical synthesis with advanced technologies such as flow chemistry, automation, and machine learning is set to revolutionize the way chemical research is conducted. The application of these tools to the synthesis and derivatization of this compound will accelerate the pace of discovery and development.
Key areas for future integration include:
Continuous Flow Synthesis: The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages, including enhanced safety, precise control over reaction parameters, and facile scalability. nih.gov Developing robust flow protocols for the synthesis of this compound and its derivatives will be a significant step forward.
High-Throughput Experimentation (HTE): Automated platforms can be employed to rapidly screen a large number of reaction conditions, including catalysts, ligands, solvents, and temperatures, to identify optimal synthetic protocols in a fraction of the time required for manual experimentation.
Predictive Modeling with Machine Learning: By training machine learning algorithms on existing experimental data, it is possible to develop predictive models that can forecast reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes, thereby guiding experimental efforts and minimizing trial-and-error.
Investigation of Chirality in Synthesis and Transformations
The presence of a stereocenter at the C4a position of the 1,2-dihydronaphthalene (B1214177) ring system means that this compound can exist as a pair of enantiomers. The biological activity and material properties of these stereoisomers can differ significantly. Therefore, the control of stereochemistry is a critical aspect for future research.
Future investigations should address the following:
Asymmetric Synthesis: The development of enantioselective synthetic routes to access each enantiomer in high purity is a primary objective. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from enantiomerically pure precursors.
Chiral Resolution: For racemic mixtures, the development of efficient and scalable methods for the separation of enantiomers, such as chiral chromatography or diastereomeric salt resolution, will be important.
Stereospecific Transformations: A detailed investigation into how the stereochemistry of the starting material influences the outcome of subsequent derivatization reactions will be crucial for the synthesis of complex chiral molecules.
A comprehensive understanding and control over the stereochemistry of this compound will be essential for its potential applications in fields where chirality plays a critical role, such as medicinal chemistry and materials science.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 6-Bromo-4-methoxy-1,2-dihydronaphthalene using factorial design principles?
- Methodological Answer : Factorial design enables systematic exploration of variables (e.g., temperature, catalyst loading, solvent ratios). For brominated dihydronaphthalene derivatives, studies suggest using a 2<sup>k</sup> factorial design to test interactions between parameters like reaction time (2–24 hours) and brominating agents (e.g., Br2 vs. NBS) . For example, boron trifluoride-THF complexes in dichloromethane at 0–20°C achieved 92% yield in analogous bromination reactions . A response surface methodology (RSM) could further refine conditions for the methoxy-substituted derivative.
Q. What analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is standard for quantifying impurities . Discrepancies in purity reports (e.g., 96% vs. 98%) may arise from column selection or detection limits . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, resolves positional isomerism (e.g., distinguishing 6-bromo from 7-bromo derivatives) . Mass spectrometry (HRMS) confirms molecular weight (C11H11BrO, theoretical 238.00 g/mol).
Q. How does the methoxy group at the 4-position influence the reactivity of 6-Bromo-1,2-dihydronaphthalene in further functionalization?
- Methodological Answer : The electron-donating methoxy group directs electrophilic substitution to the para position, altering regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Alkylation studies on similar substrates (e.g., 6-Bromo-1,2-di(decyloxy)naphthalene) show that potassium carbonate in DMF facilitates etherification at 76% yield . Steric effects from the methoxy group may necessitate bulky ligands (e.g., SPhos) for efficient palladium-catalyzed coupling.
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reported yields for brominated dihydronaphthalene derivatives?
- Methodological Answer : Yield variations (e.g., 76% vs. 92% ) often stem from competing side reactions (e.g., over-bromination or ring oxidation). Kinetic studies using in situ FTIR or <sup>79/81</sup>Br isotopic tracing can identify intermediates. Computational modeling (DFT) of transition states for bromine addition to the dihydronaphthalene ring may reveal steric or electronic barriers introduced by the methoxy group .
Q. How can reactor design principles improve scalability for this compound synthesis?
- Methodological Answer : Continuous-flow reactors minimize exothermic risks in bromination steps, enhancing safety and reproducibility at pilot scales . Membrane separation technologies (e.g., nanofiltration) can isolate the product from byproducts like HBr, as demonstrated in CRDC subclass RDF2050104 . Process simulations (Aspen Plus®) should optimize solvent recovery (e.g., dichloromethane) to meet environmental regulations.
Q. What role does computational chemistry play in predicting the photophysical properties of this compound?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates UV-Vis absorption spectra by modeling electron transitions in the conjugated dihydronaphthalene system. For example, methoxy substitution red-shifts absorbance maxima compared to non-substituted analogs . Molecular dynamics simulations assess thermal stability, correlating with experimental DSC data (e.g., melting points for structural analogs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
